molecular formula C8H8N2O5S2 B1231953 beta-Hydroxyethyl-2,4-dinitrophenyl disulfide CAS No. 955-59-9

beta-Hydroxyethyl-2,4-dinitrophenyl disulfide

Cat. No. B1231953
CAS RN: 955-59-9
M. Wt: 276.3 g/mol
InChI Key: GXJKMEXOTPHRIQ-UHFFFAOYSA-N
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Description

Beta-Hydroxyethyl-2,4-dinitrophenyl disulfide, also known as HEDD, is a chemical compound with the CAS Registry Number 955-59-9 . It is used for characterizing protein thiol groups .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .

Scientific Research Applications

1. Sulfhydryl Groups in Proteins

β-Hydroxyethyl-2,4-dinitrophenyl disulfide has been utilized in the study of sulfhydryl groups in proteins, such as human ceruloplasmin. Witwicki and Zakrzewski (1969) used this compound to determine sulfhydryl groups in human ceruloplasmin, finding one sulfhydryl group in the native form and additional groups upon treatment with urea and EDTA. This study highlighted the compound's utility in revealing the presence and accessibility of sulfhydryl groups in protein structures (Witwicki & Zakrzewski, 1969).

2. Hydrolysis of Sulfate Esters

Davis et al. (1991) investigated the acceleration of sulfate ester hydrolysis in hydrophobic environments. They found that 2,4-dinitrophenyl sulfate hydrolysis is accelerated in mixed solvent systems with reduced water content and by methylated β-cyclodextrin derivatives. This research demonstrates the compound's role in understanding chemical reactions in varied environments (Davis et al., 1991).

3. Protein Carbonylation Studies

Dalle-Donne et al. (2009) explored protein carbonylation, a marker of severe protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH) which reacts with sulfenic acids to form a DNPH adduct. This study illuminates the compound's application in protein oxidation research, particularly in the context of cysteine residue analysis (Dalle-Donne et al., 2009).

4. Organometallic Chemistry

In organometallic chemistry, Lam and Senoffi (1973) demonstrated the reaction of 2,4-dinitrophenyl disulfides with trans-IrX(CO)(PPh3)2, leading to the formation of oxidative-elimination products. This research provides insights into the reactivity of disulfides in organometallic reactions and their potential applications in the synthesis of complex compounds (Lam & Senoffi, 1973).

5. Enzymatic Activity and Modification

Nomura et al. (1987) used methyl 2,4-dinitrophenyl disulfide (MDPS) to study the modification of sulfhydryl groups in soybean beta-amylase, revealing the impact of such modifications on enzymatic activity and substrate interaction. This research is significant for understanding the role of specific amino acid residues in enzyme function and regulation (Nomura et al., 1987).

6. Synthesis and Amination Studies

Legault and Charette (2003) described the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, highlighting its application in amination studies and the synthesis of substituted N-benzoyliminopyridinium ylides. This compound's synthesis and applications demonstrate its versatility in organic synthesis and the development of novel chemical structures (Legault & Charette, 2003).

Safety And Hazards

The safety data sheet for 2,4-Dinitrophenol, a related compound, indicates that it is a flammable solid and is harmful if swallowed . It is also toxic in contact with skin or if inhaled, and can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

properties

IUPAC Name

2-[(2,4-dinitrophenyl)disulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5S2/c11-3-4-16-17-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJKMEXOTPHRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241861
Record name beta-Hydroxyethyl-2,4-dinitrophenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Hydroxyethyl-2,4-dinitrophenyl disulfide

CAS RN

955-59-9
Record name beta-Hydroxyethyl-2,4-dinitrophenyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyethyl-2,4-dinitrophenyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JM Wiśniewska-Knypl, J Jabłońska, Z Myślak - Archiv für Toxikologie, 1972 - Springer
This study presents data on the organ distribution of cadmium, and Cd-protein complexes in the body of a man fatally poisoned with CdJ 2 , after an oral dose of about 5 g. The levels of …
Number of citations: 69 link.springer.com
RJ Gryglewski, PANCZENK. B - DISSERTATIONES PHARMACEUTICAE ET …, 1968
Number of citations: 2
J Klimek, S Wawrzycki - Annales Universitatis Mariae …, 1975 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
J KLIMEK, S WAWRZYCKI, J WROŃSKA - bc.umcs.pl
Grupa tiolowa jest jednym z ważnych czynników struktury pierwszorzędowej peptydów i białek. Ze względu na polarne własności ma szereg cech determinujących nie tylko budowę, …
Number of citations: 0 bc.umcs.pl
S BITNYSZLACHTO - ACTA …, 1972 - … FARMACEUTYCZNE DLUGA 16 …
Number of citations: 0
BITNYSZL. S - ACTA POLONIAE …, 1972 - … UL DLUGA 16, 00-238 WARSAW …
Number of citations: 0

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